molecular formula C22H26N2O3 B11377422 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11377422
M. Wt: 366.5 g/mol
InChI Key: ZEBKKIOLKCHHJO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of furan, pyrrolidine, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Coupling with Benzofuran: The final step involves coupling the furan and pyrrolidine moieties with the benzofuran carboxamide through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,5-diones.

    Reduction: The pyrrolidine ring can be reduced to form various saturated derivatives.

    Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Furan-2,5-diones

    Reduction: Saturated pyrrolidine derivatives

    Substitution: Halogenated or nitro-substituted benzofuran derivatives

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: Its unique combination of functional groups makes it a useful probe for studying enzyme interactions and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The furan and pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions, while the benzofuran moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-N-(pyrrolidin-1-ylmethyl)benzamide
  • 3,5,6-trimethyl-2-(pyrrolidin-1-ylmethyl)benzofuran

Uniqueness

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its combination of three distinct heterocyclic moieties. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-14-11-17-16(3)21(27-20(17)12-15(14)2)22(25)23-13-18(19-7-6-10-26-19)24-8-4-5-9-24/h6-7,10-12,18H,4-5,8-9,13H2,1-3H3,(H,23,25)

InChI Key

ZEBKKIOLKCHHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=CO3)N4CCCC4

Origin of Product

United States

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